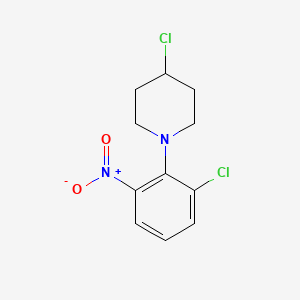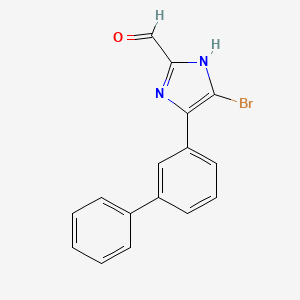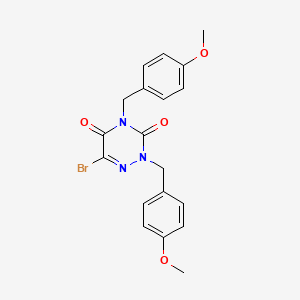
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-nitrophenyl group and an additional chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be carried out under reflux conditions with a suitable base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrobenzene derivative, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .
Applications De Recherche Scientifique
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-(2-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-4-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-6-methylphenyl)piperidine
Uniqueness
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Propriétés
Formule moléculaire |
C11H12Cl2N2O2 |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
4-chloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-4-6-14(7-5-8)11-9(13)2-1-3-10(11)15(16)17/h1-3,8H,4-7H2 |
Clé InChI |
ZKGKIYRUBPXAOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)













